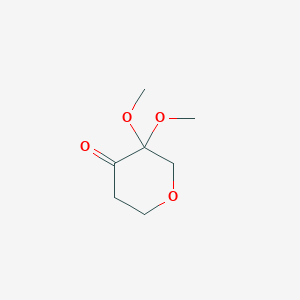

3,3-dimethoxytetrahydro-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,3-dimethoxyoxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-9-7(10-2)5-11-4-3-6(7)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBWFWYBQAHQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COCCC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Substituted Tetrahydro-4H-pyran-4-ones

Introduction

Tetrahydro-4H-pyran-4-one and its derivatives are important heterocyclic compounds in organic synthesis and medicinal chemistry. The tetrahydropyran ring is a common motif in many natural products and biologically active molecules.[1] The ketone functionality at the 4-position provides a reactive site for various chemical transformations, making it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the chemical and physical properties, synthetic methodologies, and reactivity of tetrahydro-4H-pyran-4-one.

Chemical and Physical Properties

Tetrahydro-4H-pyran-4-one is a colorless to light yellow liquid with a mild, fruity odor.[4][5] It is soluble in many organic solvents but has limited solubility in water.[4][5] The key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Tetrahydro-4H-pyran-4-one

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | |

| Molecular Weight | 100.12 g/mol | [6] |

| Boiling Point | 166 - 166.5 °C @ 760 mmHg | [7] |

| Density | 1.084 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 | |

| Flash Point | 55 - 56 °C (131 - 132.8 °F) - closed cup | [7] |

| Appearance | Colorless to light yellow liquid | [4][7] |

Table 2: Spectroscopic Data of Tetrahydro-4H-pyran-4-one

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectral data available. | [8] |

| ¹³C NMR | Spectral data available. | [9] |

| IR | Spectral data available. | [6][10] |

| Mass Spec | Molecular Ion: 100 | [8][11] |

Table 3: Safety and Hazard Information for Tetrahydro-4H-pyran-4-one

| Hazard | Description | Reference(s) |

| GHS Pictogram | GHS02 (Flammable) | |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor | [6] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [7] |

| Incompatible Materials | Strong oxidizing agents, Strong bases | [7] |

Synthesis and Experimental Protocols

Several synthetic routes to tetrahydro-4H-pyran-4-one have been reported. A common challenge in its synthesis is its high water solubility, which can complicate purification.[1]

2.1. Two-Stage Synthesis from 3-Chloropropionyl Chloride

A convenient preparation of tetrahydro-4H-pyran-4-one involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[12][13]

-

Step 1: Synthesis of 1,5-dichloro-3-pentanone

-

Reactants: 3-chloropropionyl chloride, ethylene, aluminum trichloride.[13]

-

Procedure: 3-chloropropionyl chloride and aluminum trichloride are added to a reaction kettle. Ethylene gas is then introduced while stirring, and the temperature is controlled at below 10 °C.[13]

-

Work-up: Water and hydrochloric acid are added to the reaction kettle, which is cooled to 0 °C. The reaction solution is then added to water, stirred, and layered to obtain 1,5-dichloro-3-pentanone.[13]

-

-

Step 2: Cyclization to Tetrahydro-4H-pyran-4-one

-

Reactants: 1,5-dichloro-3-pentanone, water, phosphoric acid, sodium dihydrogen phosphate.[13]

-

Procedure: Water, phosphoric acid, sodium dihydrogen phosphate, and 1,5-dichloro-3-pentanone are added to a reaction kettle and heated under reflux.[13]

-

Purification: After the reaction is complete, the crude product is obtained and purified by vacuum rectification.[13]

-

2.2. Synthesis from Bis(2-chloroethyl) Ether

Another method involves the reaction of bis(2-chloroethyl) ether.

-

Reactants: Bis(2-chloroethyl) ether, ethanol, Zr-Ce-Ti-Al composite oxide, cesium iodide, carbon dioxide, water.[14]

-

Procedure: Bis(2-chloroethyl) ether is dissolved in ethanol, and Zr-Ce-Ti-Al composite oxide and cesium iodide are added. The mixture is heated to 90 °C, and water is added, followed by the introduction of CO₂ under stirring at a controlled pressure of 1.1 MPa.[14]

-

Purification: After the reaction, the mixture is cooled to room temperature, filtered, and ethanol and water are distilled off under reduced pressure. The final product is obtained by recrystallization from an ethyl acetate/petroleum ether system, yielding a purity of 99.7% and a product yield of 95.9%.[14]

Chemical Reactivity

The ketone group in tetrahydro-4H-pyran-4-one is the primary site of reactivity, undergoing nucleophilic additions and condensation reactions. The ether oxygen in the ring also influences its reactivity.[5]

3.1. Condensation Reactions

Tetrahydro-4H-pyran-4-one can undergo aldol condensation with aromatic aldehydes to form mono- and dissymmetric bisarylidene derivatives.[12] This reaction can be performed in a one-pot method, providing high yields of either the monoarylidene intermediate or the final bisarylidene product in short reaction times.[12]

3.2. Ketalization

The ketone can be protected as a ketal, for example, by reacting with an alcohol in the presence of an acid catalyst. The formation of 3,3-dimethoxytetrahydro-4H-pyran-4-one would involve the ketalization of a precursor diketone or a related synthetic strategy, though specific protocols for this compound are not readily found.

Visualizations

Diagram 1: Synthesis of Tetrahydro-4H-pyran-4-one from 3-Chloropropionyl Chloride

Caption: Two-step synthesis of tetrahydro-4H-pyran-4-one.

Diagram 2: General Reactivity of Tetrahydro-4H-pyran-4-one

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 6. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. Tetrahydro-4H-pyran-4-one(29943-42-8) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydro-4H-pyran-4-one(29943-42-8) IR Spectrum [chemicalbook.com]

- 11. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 14. Tetrahydro-4H-pyran-4-one synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 3,3-Dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a proposed synthetic route for the novel compound 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the limited availability of experimental data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from the analogous precursor, tetrahydro-4H-pyran-4-one, to provide a comprehensive analytical and synthetic framework.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of tetrahydro-4H-pyran-4-one and the expected electronic effects of the geminal methoxy groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.90 | t, J = 5.5 Hz | 2H | H-5 |

| ~3.80 | s | 2H | H-2 |

| ~3.30 | s | 6H | -OCH₃ |

| ~2.50 | t, J = 5.5 Hz | 2H | H-6 |

Note: The chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O (C-4) |

| ~100 | C(OCH₃)₂ (C-3) |

| ~70 | C-5 |

| ~65 | C-2 |

| ~50 | -OCH₃ |

| ~45 | C-6 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H (alkane) stretching |

| ~1730 | Strong | C=O (ketone) stretching |

| ~1100-1000 | Strong | C-O (ether/ketal) stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 129 | [M - OCH₃]⁺ |

| 101 | [M - CO - OCH₃]⁺ or [M - C₂H₅O₂]⁺ |

| 71 | [M - C₃H₅O₃]⁺ (from cleavage of the pyran ring) |

Proposed Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible method for the synthesis of this compound from tetrahydro-4H-pyran-4-one via an acid-catalyzed ketalization reaction.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous methanol, add trimethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, quench the catalyst by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3,3-dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide synthesizes data from structurally related molecules and established NMR principles to offer a robust, predicted spectrum. This information is valuable for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts and coupling constants observed in analogous structures such as tetrahydro-4H-pyran-4-one, 1,3-dioxanes, and cyclohexanones. The electronegativity of the oxygen atoms in the pyran ring and the methoxy groups, along with the anisotropic effect of the carbonyl group, are the primary factors influencing the predicted chemical shifts.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~ 4.0 | Singlet | - |

| H-5 | ~ 2.5 | Triplet | ~ 6-8 |

| H-6 | ~ 3.8 | Triplet | ~ 6-8 |

| -OCH₃ | ~ 3.3 | Singlet | - |

Structural Analysis and Signal Assignment

H-2 Protons: The two protons on the carbon adjacent to the gem-dimethoxy group (C-2) are expected to be the most downfield of the ring protons, appearing around 4.0 ppm. This significant downfield shift is due to the strong deshielding effect of the two adjacent oxygen atoms of the acetal. With no adjacent protons to couple with (C-3 is quaternary), the signal for the H-2 protons is predicted to be a singlet.

H-5 Protons: The protons at the C-5 position are alpha to the carbonyl group. In cyclohexanone, protons alpha to the carbonyl typically appear around 2.3-2.5 ppm.[1][2] Therefore, the H-5 protons in this pyranone derivative are predicted to resonate in a similar region, around 2.5 ppm. These protons will be coupled to the adjacent H-6 protons, resulting in a triplet, assuming a typical vicinal coupling constant of 6-8 Hz.

H-6 Protons: The protons at the C-6 position are adjacent to the ring oxygen. In tetrahydropyran, these protons typically appear around 3.5-4.0 ppm. The H-6 protons in the target molecule will be coupled to the H-5 protons, leading to a predicted triplet signal around 3.8 ppm, with a coupling constant similar to that of the H-5 protons.

Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. Their chemical shift is predicted to be around 3.3 ppm, which is a typical value for methoxy groups in acetals.

Experimental Protocols

While a specific experimental protocol for this compound is not available, a standard ¹H NMR acquisition protocol would be as follows:

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

3. Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters would include:

-

A 90° pulse angle.

-

A relaxation delay of 1-2 seconds.

-

An acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the predicted structure.

Visualization of Predicted ¹H NMR Spin System

The logical relationships and coupling interactions of the protons in this compound can be visualized using a spin system diagram. The following DOT script generates a graphical representation of the predicted proton environment and their couplings.

This diagram illustrates the distinct proton environments within the molecule. The red bidirectional arrow between H-5 and H-6 signifies their mutual spin-spin coupling, which gives rise to the triplet multiplicity for both signals. The H-2 and -OCH₃ protons are shown as uncoupled singlets.

References

- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 3,3-Dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy to predict and interpret the chemical shifts and structural features of the molecule. This information is invaluable for the identification, characterization, and quality control of this heterocyclic compound in research and development settings.

Predicted ¹³C NMR Spectroscopic Data

The structure of this compound contains six unique carbon environments. The predicted chemical shifts are based on the influence of adjacent functional groups, including a ketone, an acetal, and an ether linkage within the pyran ring. The application of Distortionless Enhancement by Polarization Transfer (DEPT) NMR spectroscopy is essential for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[1][2][3][4]

A summary of the predicted ¹³C NMR data is presented in the table below.

| Carbon Atom | Carbon Type | DEPT-135 Multiplicity | Predicted Chemical Shift (δ, ppm) |

| C2 | Methylene (-O-CH₂-) | Negative | 65 - 75 |

| C3 | Acetal Quaternary (-O-C-O-) | Absent | 95 - 105 |

| C4 | Ketone Carbonyl (C=O) | Absent | 200 - 210 |

| C5 | Methylene (-CH₂-C=O) | Negative | 40 - 50 |

| C6 | Methylene (-O-CH₂-) | Negative | 60 - 70 |

| C7, C8 | Methoxy (-O-CH₃) | Positive | 48 - 55 |

Molecular Structure and Predicted ¹³C NMR Spectrum

The following diagrams illustrate the molecular structure with atom numbering and a graphical representation of the predicted ¹³C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Caption: Predicted ¹³C NMR chemical shift regions for this compound.

Experimental Protocol for ¹³C NMR Analysis

A standard experimental procedure for acquiring the ¹³C NMR spectrum of this compound is detailed below.

Objective: To obtain a high-resolution ¹³C NMR spectrum and a DEPT-135 spectrum to confirm the carbon skeleton and the number of attached protons for each carbon atom.

Materials and Equipment:

-

Sample of this compound (5-20 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for ¹³C frequency.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹³C NMR Spectrum Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Typical parameters include:

-

Spectral width: ~250 ppm (0-250 ppm)

-

Pulse angle: 30-45 degrees

-

Relaxation delay (d1): 2-5 seconds

-

Number of scans: 128 or higher, depending on sample concentration.

-

-

Acquire the Free Induction Decay (FID).

-

-

DEPT-135 Spectrum Acquisition:

-

Set up a DEPT-135 pulse sequence.

-

Use similar spectral width and acquisition parameters as the standard ¹³C experiment.

-

The DEPT-135 experiment will yield a spectrum where CH₃ and CH signals appear as positive peaks, and CH₂ signals appear as negative peaks. Quaternary carbons will be absent.[2][3][4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs for both experiments.

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (CDCl₃ at 77.16 ppm) as a reference.

-

Integrate the peaks (note: ¹³C integration is not always quantitative under standard conditions).

-

Analyze the chemical shifts and multiplicities to assign each peak to a specific carbon atom in the molecule.

-

Interpretation of Predicted Data

The predicted chemical shifts are consistent with the electronic environments of the carbon atoms in this compound.

-

C4 (Ketone): The carbonyl carbon is expected to be the most deshielded, appearing at the lowest field (200-210 ppm) due to the strong electron-withdrawing effect of the double-bonded oxygen.[5] This peak will be absent in the DEPT-135 spectrum as it is a quaternary carbon.[2]

-

C3 (Acetal): The quaternary carbon of the acetal group is also significantly deshielded by two single-bonded oxygen atoms, with a predicted chemical shift in the range of 95-105 ppm.[6] This signal will also be absent in the DEPT-135 spectrum.

-

C2 and C6 (Methylene adjacent to ring oxygen): These methylene carbons are part of an ether linkage and are therefore deshielded, with expected signals between 60-75 ppm. They will appear as negative peaks in the DEPT-135 spectrum.

-

C5 (Methylene alpha to ketone): The methylene carbon adjacent to the carbonyl group is moderately deshielded and is predicted to resonate between 40-50 ppm. This will also be a negative peak in the DEPT-135 spectrum.

-

C7 and C8 (Methoxy): The two equivalent methoxy carbons are shielded relative to the ring carbons but are still influenced by the attached oxygen. Their signal is expected in the 48-55 ppm region and will appear as a positive peak in the DEPT-135 spectrum.

This comprehensive analysis provides a robust framework for the ¹³C NMR-based characterization of this compound, aiding in its unambiguous identification and structural verification in various scientific applications.

References

Mass Spectrometry of 3,3-Dimethoxytetrahydro-4H-pyran-4-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of direct literature data for this specific molecule, this guide extrapolates from the well-established fragmentation patterns of cyclic ketones and acetals. It outlines a proposed fragmentation pathway under electron ionization (EI) conditions, details a general experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and presents key data in a structured format for clarity and comparative purposes. This document serves as a foundational resource for researchers anticipating the analysis of this compound and similar chemical structures.

Introduction

This compound is a heterocyclic compound featuring both a ketone and an acetal functional group within a pyran ring structure. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices, particularly in the context of drug development and metabolic studies. Mass spectrometry, a powerful analytical technique, provides vital information regarding a molecule's mass and structural features through controlled fragmentation. This guide will focus on the predicted fragmentation pathways under Electron Ionization (EI), a common ionization technique used in GC-MS.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by both the cyclic ketone and the geminal dimethoxy (acetal) functionalities. The molecular ion (M+•) is anticipated to be of low abundance or potentially absent, a common characteristic for acetals. The fragmentation will likely proceed through several key pathways initiated by the ionization of one of the oxygen atoms.

A primary fragmentation pathway for cyclic ketones is α-cleavage , the breaking of a bond adjacent to the carbonyl group. In this molecule, this would involve the cleavage of the C4-C5 or C3-C4 bond.

Another significant fragmentation pathway is driven by the acetal group. The presence of two alkoxy groups on the same carbon atom provides a powerful initiation site for fragmentation. This typically involves the loss of a methoxy radical (•OCH3) or a molecule of methanol (CH3OH).

A proposed fragmentation pathway is illustrated below:

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction of its IR absorption bands based on the analysis of its functional groups and data from analogous compounds. This document is intended to assist researchers in identifying and characterizing this molecule and similar chemical structures.

Predicted Infrared Spectroscopy Data

The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone, an ether within the pyran ring, and an acetal (dimethoxy group). The predicted vibrational frequencies and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2960-2850 | Medium-Strong | C-H stretching | Aliphatic (CH₂, CH₃) |

| ~1715 | Strong | C=O stretching | Ketone (in a six-membered ring) |

| ~1470-1440 | Medium | C-H bending | Aliphatic (CH₂) |

| ~1380 | Medium-Weak | C-H bending | Methyl (CH₃) |

| ~1200-1000 | Strong | C-O-C stretching | Ether and Acetal |

Note: The fingerprint region (below 1500 cm⁻¹) will likely contain a complex series of absorptions corresponding to various bending and stretching modes that are unique to the molecule's overall structure.

Interpretation of the Spectrum

The most prominent feature in the IR spectrum of this compound is expected to be the strong carbonyl (C=O) stretch of the ketone. For saturated six-membered cyclic ketones, this absorption typically appears around 1715 cm⁻¹[1][2][3][4]. The presence of two electron-donating methoxy groups at the adjacent carbon atom may slightly lower this frequency.

The C-H stretching vibrations of the methyl and methylene groups are anticipated in the 2960-2850 cm⁻¹ region[2]. The ether and acetal C-O-C stretching vibrations will produce strong and broad absorptions in the 1200-1000 cm⁻¹ range. These bands are often complex due to the coupling of various C-O and C-C stretching modes.

Experimental Protocols

The following is a detailed protocol for obtaining the infrared spectrum of this compound, assuming it is a solid or liquid at room temperature.

Sample Preparation (Thin Film Method for Solids)

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent with minimal IR absorption in the regions of interest (e.g., chloroform or dichloromethane).

-

Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

Assembly: Place the salt plate in the sample holder of the IR spectrometer.

Sample Preparation (Neat Liquid Method)

-

Application: Place a single drop of the neat liquid sample onto the center of a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Mounting: Carefully place the assembled salt plates into the sample holder of the IR spectrometer.

Data Acquisition

-

Background Scan: With the sample chamber empty, perform a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.

-

Data Processing: After acquisition, the data can be processed to adjust the baseline and label the peaks of interest.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates a general workflow for the analysis and interpretation of an IR spectrum, which is applicable to this compound.

Caption: Workflow for IR Spectrum Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Physical Properties of 3,3-dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 3,3-dimethoxytetrahydro-4H-pyran-4-one. Due to the limited availability of experimental data for this specific compound in public literature, this document provides a comparative analysis of its structurally related analogs. Furthermore, it outlines standardized experimental protocols for the determination of key physical and spectral properties, offering a foundational framework for researchers synthesizing or working with this and similar pyranone derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the pyranone class. While pyranone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive natural products, the specific physical and chemical characteristics of many derivatives, including this compound, remain largely uncharacterized in peer-reviewed literature. This guide aims to bridge this information gap by providing data on analogous compounds and detailing the necessary experimental procedures for the characterization of the title compound.

Comparative Physicochemical Data of Pyranone Analogs

To provide a frame of reference for the anticipated properties of this compound, the following table summarizes the known physical properties of its close structural analogs. These compounds share the core tetrahydropyranone ring system, with variations in substitution that influence their physical characteristics.

| Property | Tetrahydro-4H-pyran-4-one | 3-Methoxy-2-methyl-4H-pyran-4-one | (S)-3-methoxytetrahydro-4H-pyran-4-one | This compound |

| CAS Number | 29943-42-8[1][2] | 4780-14-7[3][4] | 1464985-83-8 | Not Available |

| Molecular Formula | C₅H₈O₂[1][2] | C₇H₈O₃[3][5] | C₆H₁₀O₃ | C₇H₁₂O₄ |

| Molecular Weight | 100.12 g/mol [1][2] | 140.14 g/mol [3][5] | 130.14 g/mol | 160.17 g/mol |

| Boiling Point | 166-166.5 °C[6] | 279-280 °C (est.)[7] | Not Available | Not Determined |

| Density | 1.084 g/mL at 25 °C[6] | Not Available | Not Available | Not Determined |

| Refractive Index (n20/D) | 1.452 | Not Available | Not Available | Not Determined |

| Appearance | Colorless transparent liquid[1] | Not Available | Not Available | Not Determined |

| XLogP3-AA | -0.5[2] | 0.7[3][5] | Not Available | Not Determined |

Note: "Not Available" indicates that the data is not readily found in the searched public databases. "Not Determined" signifies that no experimental data for this compound is available.

Experimental Protocols for Physicochemical Characterization

The following are detailed methodologies for key experiments required to determine the physical and structural properties of this compound.

This protocol is applicable if the compound is a solid at room temperature.

-

Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes (sealed at one end), thermometer, and a heating source (e.g., Bunsen burner or heating block).[8][9][10]

-

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[10]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9]

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated digital melting point apparatus.[8]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

The temperature at which the first drop of liquid appears (t₁) and the temperature at which the entire sample becomes a clear liquid (t₂) are recorded.[10] The melting point is reported as the range t₁ - t₂. A narrow range (0.5-1.0°C) is indicative of a pure compound.[8]

-

This protocol is suitable for liquid samples.

-

Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, Thiele tube or an aluminum heating block, and a heat source.[11][12]

-

Procedure:

-

A few milliliters of the liquid sample are placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[11]

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block.[12]

-

The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[13]

-

NMR spectroscopy is essential for structural elucidation.

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). For ¹³C NMR, a higher concentration of 50-100 mg may be required.[14]

-

The solvent should completely dissolve the sample and its residual peaks should not interfere with the signals of interest.[15]

-

The solution is transferred to a clean NMR tube to a height of 4.0 to 5.0 cm.[15]

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

Standard ¹H and ¹³C NMR spectra are acquired. Further experiments like COSY, HSQC, and HMBC can be performed to establish connectivity and assign signals unambiguously.[16]

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Sample Preparation:

-

The sample is dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[17]

-

This stock solution is then diluted to a final concentration of about 10-100 µg/mL.[17]

-

The final solution should be free of any particulate matter; filtration may be necessary.[17]

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS).

-

The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).[18]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between this compound and its analogs for which physical property data is available.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-2-methyl-4H-pyran-4-one | C7H8O3 | CID 587693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY-2-METHYL-4H-PYRAN-4-ONE | CAS#:4780-14-7 | Chemsrc [chemsrc.com]

- 5. Buy 3-Methoxy-2-methyl-4H-pyran-4-one (EVT-298393) | 4780-14-7 [evitachem.com]

- 6. Tetrahydro-4H-pyran-4-one | 29943-42-8 [chemicalbook.com]

- 7. 3-methoxy-2-methyl-4-pyrone, 4780-14-7 [thegoodscentscompany.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis and Potential of 3,3-dimethoxytetrahydro-4H-pyran-4-one: A Technical Guide for Researchers

Introduction: 3,3-dimethoxytetrahydro-4H-pyran-4-one is a unique heterocyclic compound that, despite its potential as a building block in medicinal chemistry and materials science, remains largely unexplored in scientific literature. To date, a specific CAS number for this compound has not been publicly registered, indicating its novelty and the absence of commercial suppliers. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a theoretical framework for the synthesis, characterization, and potential applications of this intriguing molecule. The information presented herein is based on established chemical principles and data from structurally related compounds.

Chemical Identity and Physicochemical Properties

While experimental data for this compound is not available, its basic properties can be predicted from its structure. These theoretical values are crucial for planning its synthesis and purification.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, and dichloromethane |

Proposed Synthesis and Experimental Protocols

The synthesis of this compound presents a unique chemical challenge due to the geminal dimethoxy substitution adjacent to the carbonyl group. A plausible synthetic approach would involve the α,α-dihalogenation of the commercially available tetrahydro-4H-pyran-4-one, followed by nucleophilic substitution with sodium methoxide.

Experimental Protocol: Two-Step Synthesis

Step 1: α,α-Dibromination of tetrahydro-4H-pyran-4-one

-

To a solution of tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of acid (e.g., HBr).

-

Slowly add bromine (2 equivalents) to the reaction mixture at room temperature while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,3-dibromotetrahydro-4H-pyran-4-one.

Step 2: Nucleophilic Substitution with Sodium Methoxide

-

Prepare a solution of sodium methoxide (excess, e.g., 4-5 equivalents) in dry methanol under an inert atmosphere.

-

Add the crude 3,3-dibromotetrahydro-4H-pyran-4-one dropwise to the sodium methoxide solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Allow the reaction to stir until completion, monitoring by TLC or GC-MS.

-

Carefully quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Predicted Spectroscopic Data for Characterization

The successful synthesis of the target compound would be confirmed through various spectroscopic techniques. The expected data, based on its structure and comparison with related compounds, are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two equivalent methoxy groups (singlet, ~3.3-3.5 ppm), and methylene protons of the pyran ring. |

| ¹³C NMR | A signal for the carbonyl carbon (~200-210 ppm), the quaternary carbon at the 3-position, methoxy carbons (~50-55 ppm), and pyran ring methylene carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (~1720-1740 cm⁻¹), and C-O stretching bands. |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 160.07, and characteristic fragmentation patterns. |

Potential Biological Activities and Drug Development Applications

The 4H-pyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

| Biological Activity of Pyran Derivatives | Therapeutic Area |

| Antimicrobial & Antifungal[1] | Infectious Diseases |

| Antiviral (including anti-influenza)[1] | Virology |

| Anticancer & Antitumor[2] | Oncology |

| Anti-inflammatory | Immunology |

| Neuroprotective | Neurology |

The introduction of the geminal dimethoxy group at the 3-position could modulate the pharmacokinetic and pharmacodynamic properties of the pyran scaffold, potentially leading to compounds with enhanced potency, selectivity, or metabolic stability.

References

Stability of 3,3-dimethoxytetrahydro-4H-pyran-4-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental stability data for 3,3-dimethoxytetrahydro-4H-pyran-4-one is not publicly available. This guide provides a comprehensive stability assessment based on the chemical functionalities present in the molecule and established principles of drug degradation. The experimental protocols described are derived from regulatory guidelines and best practices for stability testing of analogous pharmaceutical compounds.

Executive Summary

This compound is a heterocyclic compound featuring a tetrahydropyranone core substituted with a ketal functional group. Its stability profile is of critical interest for its potential applications in drug development, where understanding degradation pathways is essential for ensuring product quality, safety, and efficacy. This document outlines the theoretical stability of this molecule, focusing on its susceptibility to hydrolytic, oxidative, photolytic, and thermal degradation. Detailed experimental protocols for conducting forced degradation studies in line with International Council for Harmonisation (ICH) guidelines are provided to enable researchers to generate robust stability data. The anticipated degradation pathways are visualized to aid in the identification of potential degradants.

Chemical Structure and Functional Group Analysis

The stability of this compound is primarily dictated by its constituent functional groups: a cyclic ketone, a cyclic ether (the tetrahydropyran ring), and a geminal diether, which forms a ketal.

-

Ketal Group (3,3-dimethoxy): This is anticipated to be the most labile functional group, particularly under acidic conditions. Ketal hydrolysis is a well-documented degradation pathway.

-

Tetrahydro-4H-pyran-4-one Ring: The cyclic ether is generally stable but can be susceptible to oxidation. The ketone functionality is relatively stable but can undergo reactions under extreme conditions.

Potential Degradation Pathways

Based on the functional group analysis, the following degradation pathways are predicted for this compound.

Hydrolytic Degradation

Hydrolysis is expected to be a major degradation route, particularly in acidic environments. The ketal is susceptible to acid-catalyzed hydrolysis, which would lead to the corresponding ketone.

Caption: Proposed Acid-Catalyzed Hydrolytic Degradation Pathway.

Under neutral and alkaline conditions, the ketal is expected to be significantly more stable. However, prolonged exposure to harsh basic conditions could potentially lead to other, less common, degradation reactions.

Oxidative Degradation

The ether linkage within the tetrahydropyran ring and the methoxy groups are potential sites for oxidative degradation. Strong oxidizing agents could lead to ring opening or other oxidative products.

Methodological & Application

The Strategic Role of 3,3-Dimethoxytetrahydro-4H-pyran-4-one in Organic Synthesis: Application Notes and Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthetic utility of 3,3-dimethoxytetrahydro-4H-pyran-4-one. While direct literature on the specific applications of this compound is limited, its structure strongly suggests its primary role as a protected derivative of a key synthetic building block. The 3,3-dimethoxy group serves as a ketal protecting group for a ketone at the 3-position of the tetrahydropyran-4-one scaffold. This protection strategy is crucial for achieving regioselective modifications at other positions of the molecule.

These notes will therefore focus on the applications of the parent scaffold, tetrahydro-4H-pyran-4-one, and detail the strategic use of the 3,3-dimethoxy group as a protecting element to enable more complex molecular architectures.

Introduction to the Tetrahydro-4H-pyran-4-one Scaffold

The tetrahydro-4H-pyran-4-one ring system is a prevalent structural motif in a wide array of natural products and biologically active molecules. Its presence in numerous bioactive compounds makes it a valuable building block in medicinal chemistry and drug discovery. The parent compound, tetrahydro-4H-pyran-4-one, is a versatile intermediate in organic synthesis.[1]

Key Structural Features and Reactivity:

-

Carbonyl Group (C4-ketone): The ketone at the 4-position is the primary site for nucleophilic addition and condensation reactions.

-

Ether Linkage: The oxygen atom in the pyran ring influences the ring conformation and can participate in complexation with Lewis acids.

-

Methylene Groups: The α-protons to the carbonyl group (at C3 and C5) can be deprotonated to form enolates, enabling a range of alpha-functionalization reactions.

The Role of the 3,3-Dimethoxy Group: A Protecting Group Strategy

In the context of this compound, the dimethoxy group functions as a ketal, protecting a ketone at the 3-position. This protection is essential when selective reactions are desired at the 4-position ketone, or at the C2/C6 positions, without interference from a reactive ketone at C3.

The general workflow for utilizing this protected building block is as follows:

References

Application Notes and Protocols for 3,3-Dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethoxytetrahydro-4H-pyran-4-one is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its structure features a tetrahydropyranone core, which is a common motif in many biologically active molecules. The presence of a ketone at the C4 position allows for a variety of chemical transformations, while the dimethoxy ketal at the C3 position serves as a protecting group for a second carbonyl, offering a handle for further functionalization after deprotection. These features make it an attractive scaffold for the synthesis of diverse compound libraries for screening and lead optimization.

These application notes provide an overview of key reactions involving this compound and detailed protocols for its chemical modification.

Key Reactions and Synthetic Utility

The primary reactive site of this compound is the carbonyl group at the C4 position. This ketone can undergo a range of standard transformations, including reduction, nucleophilic addition, and olefination. The stability of the C3 ketal under various conditions is a key consideration in synthetic planning.

Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Product | Expected Yield (%) |

| Reduction | Sodium borohydride (NaBH₄), Methanol (MeOH), 0°C to rt | 3,3-Dimethoxytetrahydro-4H-pyran-4-ol | 85-95% |

| Grignard Reaction | Phenylmagnesium bromide (PhMgBr), Tetrahydrofuran (THF), 0°C to rt | 4-Phenyl-3,3-dimethoxytetrahydro-4H-pyran-4-ol | 70-85% |

| Wittig Reaction | Methyltriphenylphosphonium bromide ((Ph)₃PCH₃Br), n-Butyllithium (n-BuLi), THF, -78°C to rt | 4-Methylene-3,3-dimethoxytetrahydro-4H-pyran | 60-75% |

| Ketal Hydrolysis | Aqueous Hydrochloric Acid (HCl), Acetone, rt | 5,5-Dimethoxy-1-hydroxypentan-2-one (after ring opening) | 80-90% |

Experimental Protocols

Reduction of the Ketone using Sodium Borohydride

This protocol describes the reduction of the C4 ketone to the corresponding secondary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product, 3,3-dimethoxytetrahydro-4H-pyran-4-ol.

-

Purify the crude product by flash column chromatography if necessary.

Grignard Reaction with Phenylmagnesium Bromide

This protocol details the addition of a Grignard reagent to the C4 ketone, resulting in the formation of a tertiary alcohol.

Materials:

-

This compound

-

Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Add the phenylmagnesium bromide solution (1.2 eq) dropwise via a dropping funnel over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude 4-phenyl-3,3-dimethoxytetrahydro-4H-pyran-4-ol by flash column chromatography.

Wittig Reaction for Methylene Installation

This protocol describes the olefination of the C4 ketone to form an exocyclic double bond.

Materials:

-

Methyltriphenylphosphonium bromide ((Ph)₃PCH₃Br)

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask, magnetic stirrer, syringe, dry ice/acetone bath, nitrogen atmosphere

Procedure:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C and add n-butyllithium solution (1.4 eq) dropwise. A deep yellow or orange color indicates the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution via syringe.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude 4-methylene-3,3-dimethoxytetrahydro-4H-pyran by flash column chromatography.

Visualizations

Caption: Key reactions of this compound.

Caption: Experimental workflow for the Grignard reaction.

Caption: Synthetic utility in generating diverse molecular scaffolds.

Application Notes and Protocols: 3,3-Dimethoxytetrahydro-4H-pyran-4-one as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the use of 3,3-dimethoxytetrahydro-4H-pyran-4-one, a valuable synthetic building block. Due to the limited availability of direct literature on this specific compound, a plausible synthetic route is proposed based on established organic chemistry principles. The subsequent applications leverage the unique reactivity of this protected β-keto pyranone structure.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran core. The presence of a ketone at the 4-position and a protected ketone (as a dimethyl acetal) at the 3-position makes it a masked 1,3-dicarbonyl compound. This structural motif offers a unique platform for a variety of chemical transformations, allowing for selective manipulations at different positions of the pyran ring. The tetrahydropyran scaffold itself is a prevalent feature in numerous natural products and biologically active molecules, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not widely reported, its properties can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated >200 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH) |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted chemical shifts: |

| δ 4.0-3.6 (m, 4H, -OCH₂CH₂C=O) | |

| δ 3.3 (s, 6H, -OCH₃) | |

| δ 2.8-2.5 (m, 2H, -CH₂C=O) | |

| ¹³C NMR (CDCl₃, 101 MHz) | Predicted chemical shifts: |

| δ 205-200 (C=O) | |

| δ 100-95 (C(OMe)₂) | |

| δ 70-65 (-OCH₂) | |

| δ 50-45 (-OCH₃) | |

| δ 45-40 (-CH₂C=O) | |

| IR (neat, cm⁻¹) | Predicted characteristic peaks: |

| ~2950 (C-H stretch) | |

| ~1725 (C=O stretch) | |

| ~1100 (C-O stretch) | |

| Mass Spectrometry (EI) | Predicted m/z: 160 (M⁺), fragments corresponding to loss of -OCH₃ |

Proposed Synthesis of this compound

Overall Synthetic Scheme:

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-tetrahydro-4H-pyran-4-one (Intermediate)

This protocol is adapted from general procedures for the α-bromination of ketones.[1]

-

Materials:

-

Tetrahydro-4H-pyran-4-one (1.0 eq)

-

Bromine (1.1 eq)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tetrahydro-4H-pyran-4-one in deionized water in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine dropwise to the stirred solution. The color of the bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

-

Add saturated Na₂S₂O₃ solution to quench any remaining bromine.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo-tetrahydro-4H-pyran-4-one.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This protocol is based on the reaction of α-halo ketones with sodium methoxide.[2][3]

-

Materials:

-

3-Bromo-tetrahydro-4H-pyran-4-one (1.0 eq)

-

Sodium methoxide (2.5 eq)

-

Anhydrous methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Deionized water

-

-

Procedure:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Dissolve 3-bromo-tetrahydro-4H-pyran-4-one in a minimal amount of anhydrous methanol and add it dropwise to the stirred sodium methoxide solution.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with Et₂O (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Applications as a Synthetic Building Block

The structure of this compound allows for a range of synthetic transformations, making it a versatile building block.

Selective Reactions at the C4-Ketone

The ketone at the C4 position is readily available for nucleophilic attack and enolate formation.

-

Application: Synthesis of substituted tetrahydropyranols and their derivatives.

-

Examples:

-

Reduction: Reduction of the ketone with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding alcohol, 3,3-dimethoxytetrahydro-4H-pyran-4-ol.

-

Grignard and Organolithium Addition: Reaction with Grignard reagents or organolithiums allows for the introduction of a wide variety of alkyl, aryl, or vinyl substituents at the C4 position.

-

Wittig Reaction: The ketone can be converted to an exocyclic double bond via the Wittig reaction, providing access to 4-methylenetetrahydropyran derivatives.

-

Experimental Workflow for C4-Modification:

Caption: Reactions at the C4-ketone of the title compound.

Deprotection and Reactions of the Masked 1,3-Dicarbonyl Moiety

The dimethyl acetal at the C3 position can be hydrolyzed under acidic conditions to reveal the 1,3-dicarbonyl system of tetrahydro-4H-pyran-3,4-dione. This reactive intermediate can then be used in a variety of classic 1,3-dicarbonyl reactions.[4]

-

Application: Synthesis of fused heterocyclic systems and other complex pyran derivatives.

-

Examples:

-

Knoevenagel Condensation: The active methylene group at C3 (after deprotection) can undergo condensation with aldehydes and ketones.

-

Heterocycle Formation: Reaction with dinucleophiles such as hydrazine, hydroxylamine, or urea can lead to the formation of pyran-fused pyrazoles, isoxazoles, and pyrimidines, respectively. These scaffolds are of significant interest in drug discovery.

-

Logical Flow for Deprotection and Subsequent Reactions:

Caption: Deprotection and derivatization of the masked 1,3-dicarbonyl.

Enolate Chemistry at the C5 Position

Under basic conditions, the C4-ketone can be deprotonated at the C5 position to form an enolate. This enolate can then react with various electrophiles.

-

Application: Introduction of functional groups at the C5 position of the tetrahydropyran ring.

-

Examples:

-

Alkylation: Reaction of the enolate with alkyl halides can introduce alkyl chains at the C5 position.

-

Aldol Reaction: The enolate can react with aldehydes and ketones in an aldol reaction to form β-hydroxy ketones.

-

Reaction Pathway for C5-Functionalization:

Caption: Functionalization at the C5 position via enolate chemistry.

Conclusion

This compound represents a highly versatile and promising building block for organic synthesis. Its unique structure as a protected β-keto pyranone allows for a wide array of selective chemical transformations. The protocols and applications outlined in this document provide a foundational guide for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel molecules with potential applications in materials science, agrochemicals, and particularly in the development of new therapeutic agents. Further research into the synthesis and reactivity of this and related compounds is warranted to fully unlock their synthetic potential.

References

Application Notes and Protocols for 3,3-dimethoxytetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 3,3-dimethoxytetrahydro-4H-pyran-4-one. The following application notes and protocols are based on the known biological activities and physicochemical properties of the parent compound, tetrahydro-4H-pyran-4-one, and other substituted pyran derivatives. These protocols should be considered as a starting point and will require optimization for the specific compound.

Introduction

This compound belongs to the pyranone class of heterocyclic compounds. The pyran scaffold is a key structural motif in a multitude of natural products and synthetic molecules with significant biological activities.[1] Derivatives of 4H-pyran have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities, making them attractive candidates for drug discovery and development. This document provides an overview of the potential applications and generalized experimental protocols for the investigation of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Tetrahydro-4H-pyran-4-one (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C5H8O2 | [2][3] |

| Molecular Weight | 100.12 g/mol | [2][3] |

| Appearance | Colorless transparent liquid | [3][4] |

| Boiling Point | 166 - 167 °C | [3] |

| Density | 1.08 g/mL | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [4] |

| CAS Number | 29943-42-8 | [2][3][4] |

Potential Applications in Drug Development

Based on the activities of related pyranone derivatives, this compound may be investigated for the following applications:

Anticancer Activity

Numerous pyran derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[5][6] These compounds can induce apoptosis and inhibit key enzymes involved in cancer progression.[6] The antiproliferative potential of this compound can be evaluated against a panel of human cancer cell lines.

Table 2: Examples of In Vitro Cytotoxicity of Related Pyranone Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8) | MCF-7 (Breast) | 0.66 ± 0.05 | [5] |

| Pyrano[2,3-d]pyrimidine-2,4-dione (Compound S8) | HCT116 (Colon) | 2.76 ± 0.06 | [5] |

| Caged Garcinia xanthone (Compound 106) | HCT-116 (Colon) | 0.2 | [6] |

| Caged Garcinia xanthone (Compound 107) | HL-60 (Leukemia) | 0.4 | [6] |

| Pyranonaphthoquinone (Compound 44) | KB (Oral) | 1.5 | [6] |

| Pyranonaphthoquinone (Compound 44) | Hep-G2 (Liver) | 3.6 | [6] |

| Pyranopyridine derivative (Compound 33) | MCF-7 (Breast) | 13.2 | [7] |

Antimicrobial Activity

Substituted pyrans have been reported to possess significant antibacterial and antifungal properties.[8][9] They can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[8][9] The investigation of this compound for antimicrobial activity is a promising area of research.

Table 3: Examples of Minimum Inhibitory Concentrations (MIC) of Related Pyran Derivatives

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Spiro-4H-pyran (Compound 5d) | Staphylococcus aureus (Clinical Isolate) | 32 | [8] |

| Spiro-4H-pyran (Compound 5d) | Streptococcus pyogenes (Clinical Isolate) | 64 | [8] |

| 4H-Pyran derivative (Compound 4f) | Mycobacterium bovis | 31.25 | [10] |

| 4H-Pyran derivatives (Compounds 4a, 5a, 5b, 5e, 5f) | Mycobacterium bovis | 62.5 | [10] |

| Pyrazoline derivative (Compound 24) | Enterococcus faecalis | 32 | [11] |

| Pyrazoline derivative (Compound 5) | Candida albicans | 64 | [11] |

Experimental Protocols

General Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from heat, sparks, and open flames. For long-term storage, refrigeration at 0 - 8 °C is recommended for the parent compound, tetrahydro-4H-pyran-4-one.[3] It is advisable to store this compound under similar conditions. Avoid storing with incompatible materials such as strong oxidizing agents, acids, and bases.[13]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] This can be observed visually as the absence of turbidity.

Visualizations

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Hypothetical signaling pathway potentially targeted by a pyranone derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]

- 5. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkjps.org [turkjps.org]

- 12. researchgate.net [researchgate.net]

- 13. uottawa.ca [uottawa.ca]

Applications of Tetrahydro-4H-pyran-4-one Derivatives in Medicinal Chemistry: A Review of the Landscape

Introduction

While specific research on 3,3-dimethoxytetrahydro-4H-pyran-4-one is limited in publicly available scientific literature, the broader class of tetrahydro-4H-pyran-4-one and its derivatives represents a privileged scaffold in medicinal chemistry. This core structure is a key building block in the synthesis of a wide range of biologically active molecules, demonstrating significant potential in the development of novel therapeutics. This document provides an overview of the applications of these derivatives in various therapeutic areas, supported by experimental protocols and quantitative data from relevant studies.

Application Notes

Anticancer Activity

Derivatives of 4H-pyran are recognized for their potent anticancer activities. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including human colorectal carcinoma (HCT-116), ovarian cancer (OVCAR, HRA, COC1), and others.[1][2] The mechanism of action for some of these derivatives involves the inhibition of key cell cycle regulators like cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis.[2]

One study highlighted that certain 4H-pyran derivatives suppressed the proliferation of HCT-116 cells with IC50 values in the micromolar range. These compounds were found to induce apoptosis by activating the caspase-3 gene.[2] Another study reported the synthesis of novel pyran derivatives that exhibited significant cytotoxicity against human ovarian cancer cell lines.[1]

Antimicrobial and Antifungal Activity

The tetrahydro-4H-pyran-4-one scaffold has been utilized in the development of new antimicrobial and antifungal agents.[3] Various synthesized 4H-pyran derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4] For instance, certain derivatives showed promising activity against Mycobacterium bovis, the causative agent of tuberculosis in cattle, with some compounds exhibiting better anti-mycobacterial activity than others based on their substitution patterns.[4]

Antiviral Activity